

3,5-Difluorobenzyl Bromide: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *3,5-Difluorobenzyl bromide*

Cat. No.: *B117505*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzyl bromide, also known as α -bromo-3,5-difluorotoluene, is a key organofluorine building block in modern organic synthesis. Its structure, featuring a reactive benzylic bromide and a difluorinated phenyl ring, makes it a valuable intermediate for introducing the 3,5-difluorobenzyl moiety into a wide range of molecules. This group is of particular interest in medicinal chemistry and materials science, as the fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, binding affinity, and thermal stability.^[1] This guide provides a comprehensive overview of the properties, synthesis, and core applications of **3,5-difluorobenzyl bromide**, complete with detailed experimental protocols and data presented for practical use in the laboratory.

Core Properties of 3,5-Difluorobenzyl Bromide

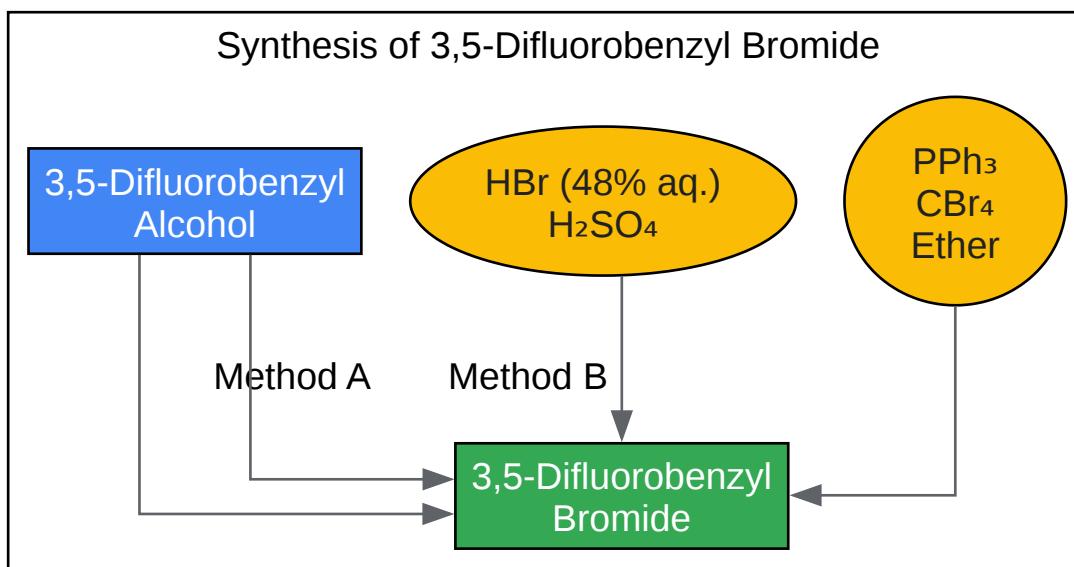
3,5-Difluorobenzyl bromide is a colorless to pale yellow liquid at room temperature.^{[2][3]} It is soluble in common organic solvents like ethanol, ether, and chloroform, but insoluble in water.^{[3][4]} Its reactivity is dominated by the labile carbon-bromine bond, which is susceptible to nucleophilic substitution.

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ BrF ₂	[1][3][5]
Molecular Weight	207.02 g/mol	[5][6]
CAS Number	141776-91-2	[5][7]
Appearance	Clear, colorless to slightly yellow liquid	[1][2][3]
Boiling Point	65 °C at 4.5 mmHg	[1][5][8]
Density	~1.6 g/mL at 25 °C	[1][3][5]
Refractive Index (n _{20/D})	~1.521	[1][5]
Flash Point	82 °C (179.6 °F) - closed cup	[3][5]
Purity	≥ 98-99% (GC)	[1][5]

Synthesis of 3,5-Difluorobenzyl Bromide

Several methods are employed for the synthesis of **3,5-difluorobenzyl bromide**, typically starting from 3,5-difluorobenzyl alcohol. Below are detailed protocols for common laboratory-scale preparations.



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Caption: Synthetic routes to **3,5-Difluorobenzyl Bromide**.

Experimental Protocol 1: From 3,5-Difluorobenzyl Alcohol via HBr/H₂SO₄

This method is a robust procedure for producing the target compound on a larger scale.[9][10]

- Reaction Setup: To a reaction vessel containing 120 g of 3,5-difluorobenzyl alcohol, add 120 mL of 48% hydrobromic acid.[9]
- Acid Addition: Cool the mixture and add 120 mL of concentrated sulfuric acid dropwise at room temperature.[9][10]
- Reaction: Stir the resulting mixture vigorously for 3 hours at 30°C.[9][10] The progress of the reaction can be monitored by gas chromatography.[10]
- Work-up: Pour the reaction solution onto crushed ice.[9]
- Extraction: Extract the aqueous mixture with 600 mL of hexane.[9]
- Washing: Wash the organic layer sequentially with water and saturated brine.[9]
- Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product.[9]
- Purification: The crude product can be further purified by vacuum distillation to yield pure **3,5-difluorobenzyl bromide** (176 g obtained in one cited procedure).[9][10]

Experimental Protocol 2: From 3,5-Difluorobenzyl Alcohol via Appel Reaction

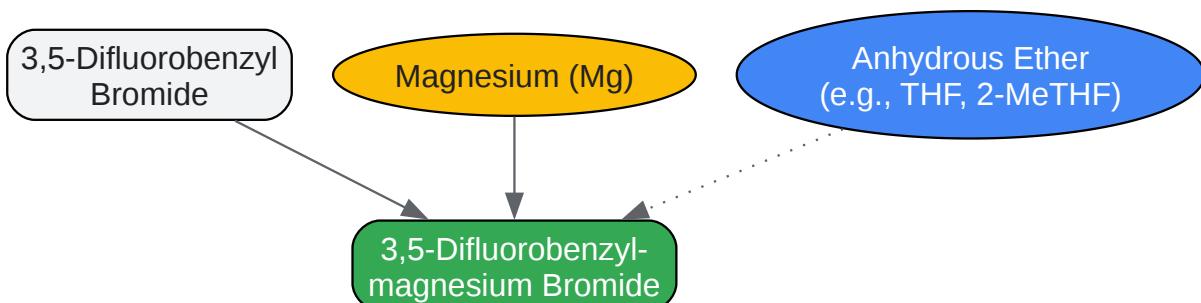
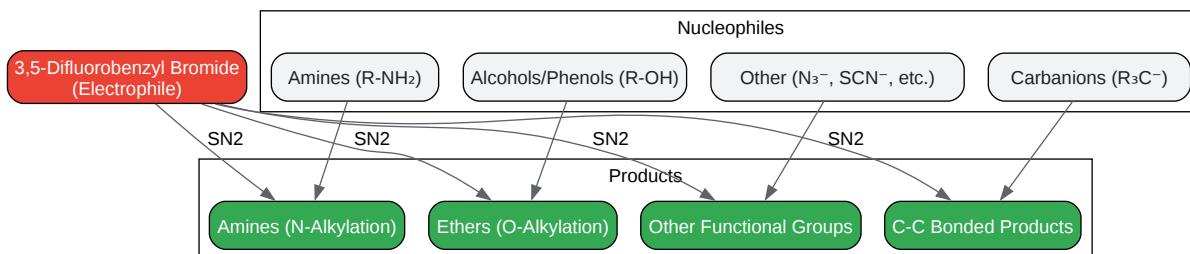
This method utilizes triphenylphosphine and carbon tetrabromide and is suitable for smaller-scale synthesis.[2]

- Reagent Preparation: In a dry reaction flask, add triphenylphosphine (2.75 g, 10.5 mmol) and carbon tetrabromide (3.48 g, 10.5 mmol) to 25 mL of ether.[2]

- Initial Stirring: Stir the resulting mixture at room temperature for 30 minutes.[2]
- Alcohol Addition: Slowly add a solution of 3,5-difluorobenzyl alcohol (10.5 mmol) in ether to the reaction mixture.[2]
- Reaction: Continue stirring the reaction mixture at 25°C for 40 minutes.[2]
- Precipitation: After the reaction is complete, add petroleum ether to the mixture to precipitate the triphenylphosphine oxide byproduct as a white solid.[2]
- Filtration and Concentration: Remove the majority of the triphenylphosphine oxide by filtration. Concentrate the resulting filtrate under vacuum.[2]
- Purification: Purify the residue by silica gel chromatography using n-hexane as the eluent to obtain the final product.[2]

Core Applications in Organic Synthesis

3,5-Difluorobenzyl bromide is a potent electrophile in nucleophilic substitution reactions, making it a valuable reagent for attaching the 3,5-difluorobenzyl group to various scaffolds.



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